molecular formula C25H21N3 B2462681 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-42-9

8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2462681
CAS RN: 901045-42-9
M. Wt: 363.464
InChI Key: CPVHDLPKGDDRQL-UHFFFAOYSA-N
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Description

The compound “8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives, which are aromatic nitrogen-containing heterocyclic compounds . Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. Quinoline, a key component of this molecule, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N .


Chemical Reactions Analysis

Quinoline, a key component of “this compound”, participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyrazoloquinoline derivatives involves several chemical processes, including reduction, thermal cyclization, and aminoalkylation, which are critical for creating a variety of compounds for further study and application in different scientific fields (Nagarajan & Shah, 1992).
  • Variants of pyrazoloquinolines, specifically those with different substituents, have been developed and examined as potential emitting materials in organic light-emitting diodes (OLEDs), showcasing the compound's utility in electronic and photonic devices (Y. T. and et al., 2001).

Molecular Aggregation and Supramolecular Structures

  • The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines has been investigated, revealing how molecular interactions influence the formation of complex structures, which could have implications for the design of new materials and nanotechnology applications (Portilla et al., 2005).

Applications in Catalysis and Drug Discovery

  • Organoplatinum(IV) and Palladium(IV) complexes containing pyrazoloquinoline structures have been synthesized, with studies on their structural properties and reactions providing insights into their potential applications in catalysis and pharmaceutical research (Canty et al., 1999).

Synthesis of Complex Heterocyclic Compounds

  • Research into the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives from one-pot condensation processes opens avenues for the creation of new heterocyclic compounds that could have various scientific and industrial applications (Damavandi & Sandaroos, 2012).

Future Directions

The future directions for “8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its biological and pharmacological activities, given the wide range of activities exhibited by quinoline derivatives . This could include the development of new therapeutic agents using the quinoline nucleus .

properties

IUPAC Name

8-methyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVHDLPKGDDRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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